molecular formula C12H16N6O2S2 B10875819 2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B10875819
M. Wt: 340.4 g/mol
InChI Key: BUTZKTWTMJRCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a pyrimidine ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine and thiadiazole intermediates. The pyrimidine ring can be synthesized from guanidine nitrate and diethyl malonate, followed by a series of reactions involving phosphorus oxychloride and dimethyl carbonate . The thiadiazole ring can be synthesized using hydrazonoyl halides and alkyl carbothioates .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of phase transfer catalysts and environmentally friendly reagents like dimethyl carbonate can help in achieving efficient synthesis while minimizing toxic by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide derivatives, while substitution reactions can produce various substituted analogs of the original compound .

Scientific Research Applications

2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE apart is its unique combination of a pyrimidine and thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N6O2S2

Molecular Weight

340.4 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C12H16N6O2S2/c1-6(2)3-10-17-18-12(22-10)16-9(20)5-21-11-14-7(13)4-8(19)15-11/h4,6H,3,5H2,1-2H3,(H,16,18,20)(H3,13,14,15,19)

InChI Key

BUTZKTWTMJRCSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.